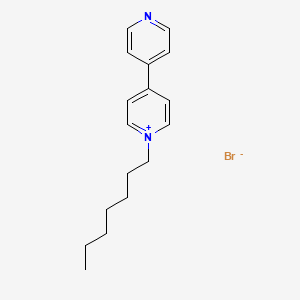

1-Heptyl-4-(4-pyridyl)pyridinium bromide

Description

General Significance of Quaternary Pyridinium (B92312) Compounds in Advanced Chemical Systems

Quaternary pyridinium compounds, often referred to as pyridinium salts, represent a versatile class of organic cations with a wide array of applications in chemistry, biochemistry, and materials science. rsc.org Their general structure, featuring a positively charged nitrogen atom within a pyridine (B92270) ring, allows for extensive functionalization, leading to a broad spectrum of chemical and physical properties. nih.gov

Historically recognized as effective germicides, the applications of pyridinium salts have expanded significantly. rsc.org They are widely utilized as cationic surfactants, where their amphiphilic nature allows them to reduce surface tension and form micelles, a property valuable in detergents, emulsifiers, and even drug delivery systems. rsc.orgppaspk.orgresearchgate.net In the realm of organic synthesis, they serve as efficient phase-transfer catalysts, facilitating reactions between reactants in immiscible phases, which can lead to higher yields and milder reaction conditions. chemimpex.comresearchgate.net

Furthermore, the electronic properties of pyridinium salts make them suitable for applications in electrochemistry. They are key components in the development of electrochromic devices, materials that change color upon the application of an electrical potential. rsc.org Their ability to undergo reversible reduction-oxidation cycles is central to this functionality. Additionally, certain pyridinium derivatives have been investigated as corrosion inhibitors for various metals, forming protective layers on the metal surface. researchgate.net The adaptability of the pyridinium scaffold, allowing for the tuning of properties like solubility, stability, and electronic character, ensures their continued importance in the development of advanced chemical systems. nih.gov

The Unique Role of 1-Heptyl-4-(4-pyridyl)pyridinium Bromide in Interdisciplinary Research

The distinct structure of this compound, an asymmetric viologen analogue, positions it as a valuable tool in a variety of interdisciplinary research fields. Its uniqueness stems from the combination of a long alkyl chain, which imparts surfactant properties, and the bipyridyl-like core that provides interesting electrochemical and optical characteristics.

Materials Science: In materials science, this compound is particularly noted for its potential in creating advanced materials such as ionic liquids and polymer composites. chemimpex.com Its structure is reminiscent of viologens (1,1'-disubstituted-4,4'-bipyridinium salts), which are well-known for their electrochromic properties. This similarity suggests its utility in the development of electrochromic devices, where it can contribute to color changes upon redox reactions. The heptyl group enhances its solubility in organic solvents, a crucial factor for processing and incorporating it into polymer matrices. chemimpex.com

Electrochemical Sensors: The compound is effective in the development of sensors for detecting various analytes. chemimpex.com By modifying electrode surfaces, it can enhance the sensitivity and selectivity of electrochemical detection methods. ucl.ac.uk For instance, the formation of a film on an electrode surface can preconcentrate analytes or facilitate electron transfer processes, leading to improved sensor performance in applications such as environmental monitoring. chemimpex.comucl.ac.uk

Biochemical Research: In the biochemical domain, the surfactant properties of this compound make it a candidate for studying cellular processes and interactions. chemimpex.com Cationic surfactants can interact with cell membranes and have been explored for their potential in drug delivery systems. ppaspk.org While specific studies on this compound are emerging, the broader class of pyridinium-based surfactants is known to interact with biological molecules, suggesting potential applications in understanding and influencing biochemical pathways. chemimpex.comppaspk.org

Organic Synthesis: As a phase-transfer catalyst, this compound facilitates organic reactions by transferring reactants across the interface of immiscible solvents. chemimpex.com This can lead to increased reaction rates and yields in various synthetic transformations, making it a valuable tool for organic chemists. chemimpex.comresearchgate.net

The multifaceted nature of this compound, combining the characteristics of a surfactant, an electrochemically active molecule, and a phase-transfer catalyst, underscores its unique position in fostering synergistic research across different scientific disciplines.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-heptyl-4-pyridin-4-ylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N2.BrH/c1-2-3-4-5-6-13-19-14-9-17(10-15-19)16-7-11-18-12-8-16;/h7-12,14-15H,2-6,13H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJHAEPTEZMDHU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523199 | |

| Record name | 1-Heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39127-10-1 | |

| Record name | 1-Heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Heptyl-4-(4-pyridyl)pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1 Heptyl 4 4 Pyridyl Pyridinium Bromide

Conventional and Greener Synthetic Routes for Pyridinium (B92312) Salts

The synthesis of 1-heptyl-4-(4-pyridyl)pyridinium bromide typically proceeds via a quaternization reaction, a classic method for preparing pyridinium salts. The most common conventional method is the Menschutkin reaction, which involves the N-alkylation of a pyridine (B92270) derivative with an alkyl halide. In the case of this compound, this involves the reaction of 4,4'-bipyridine (B149096) with 1-bromoheptane (B155011). The nitrogen atom of one of the pyridine rings acts as a nucleophile, attacking the electrophilic carbon of the 1-bromoheptane and displacing the bromide ion to form the desired quaternary pyridinium salt. A general procedure for the synthesis of N-alkylpyridinium chlorides involves reacting the alkyl chloride with a stoichiometric excess of pyridine, which can be adapted for the synthesis of the target compound. google.com

In recent years, there has been a significant push towards the development of "greener" synthetic methodologies that reduce the use of hazardous solvents and energy consumption. For the synthesis of pyridinium salts, these greener approaches include the use of alternative energy sources such as microwave irradiation and ultrasound, which can often lead to shorter reaction times and higher yields. nih.gov Additionally, the replacement of volatile organic solvents with more environmentally benign media like water or deep eutectic solvents (DES) is a key area of research. nih.gov A patented method for synthesizing high-purity N-alkyl pyridinium salts highlights the use of water and/or aliphatic alcohols as solvents in a normal pressure gas-phase reaction, boasting high yields and purity. nih.gov

A plausible reaction for the synthesis of this compound is depicted below:

Reaction Scheme:

Figure 1: Synthesis of this compound via the Menschutkin reaction.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and the stoichiometry of the reactants. For the Menschutkin reaction, heating is often required to drive the reaction to completion. However, excessively high temperatures can lead to side reactions and decomposition of the product.

Table 1: Influence of Reaction Parameters on the Synthesis of Analogous N-Alkyl Pyridinium Salts

| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Chlorobutane | Pyridine (excess) | Reflux | 6 | 63 | google.com |

| Methyl chloride | Pyridine (excess) | Room Temp | 48 | 46 | google.com |

| Benzyl bromide | CH3CN | Reflux | 0.5-0.75 | Quantitative | nih.gov |

| 4-Nitrobenzyl bromide | CH3CN | Reflux | 0.5-0.75 | Quantitative | nih.gov |

This table presents data for the synthesis of various N-alkyl pyridinium salts to illustrate the impact of different reaction conditions.

Strategies for Functional Derivatization of the Pyridinium Moiety

The functional properties of this compound can be tailored through various derivatization strategies. These strategies can be broadly categorized into anion exchange reactions and structural modifications of the pyridinium cation.

Anion Exchange Reactions and Their Influence on Compound Behavior

The bromide anion in this compound can be replaced with other anions through a process called anion exchange. This can have a significant impact on the physicochemical properties of the compound, such as its solubility, melting point, and thermal stability. For instance, exchanging the bromide anion for anions like bistriflimide ([NTf2]−) or hexafluorophosphate (B91526) ([PF6]−) can lead to the formation of ionic liquids, which are salts with melting points below 100 °C. nih.govnih.gov

The choice of anion can also influence the compound's performance in specific applications. For example, in the context of electrochromic devices, exchanging iodide for [NTf2]− in bis(bipyridinium) salts has been shown to increase transition times and coloration efficiencies. nih.gov

Table 2: Examples of Anion Exchange in Pyridinium Salts and Their Effects

| Initial Salt | Exchanging Reagent | Resulting Anion | Observed Effect | Reference |

| Bipyridinium bromide | Disodium 9,10-anthraquinone-2,6-disulfonate | AQDS | --- | rsc.orgnih.gov |

| Bipyridinium iodide | Li[NTf2] | [NTf2]− | Increased transition times and coloration efficiency | nih.gov |

| Pyridinium halide | Hydrohalo acids (HX) | Cl−, Br− | Formation of salts with fluorous side chains | nih.gov |

This table provides examples of anion exchange reactions in related pyridinium and bipyridinium salts and the resulting changes in their properties.

Structural Modifications for Enhanced Functional Performance

The performance of this compound can also be enhanced by modifying the structure of the pyridinium cation itself. This can involve introducing functional groups to either the pyridinium or the pendant pyridyl ring. Such modifications can be used to tune the compound's electronic properties, steric hindrance, and potential for intermolecular interactions.

One approach is to introduce substituents onto the 4,4'-bipyridine starting material before the quaternization reaction. This allows for the synthesis of a wide range of derivatives with tailored properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electrochemical properties of the resulting pyridinium salt.

Another strategy involves the direct functionalization of the pyridinium ring after its formation. While challenging, methods for the C4-selective functionalization of pyridinium salts are being developed, often involving radical-mediated processes. orgsyn.orgrsc.org These methods offer a route to introduce various alkyl or other functional groups at the 4-position of the pyridinium ring, providing access to a diverse range of novel compounds with potentially enhanced properties. researchgate.net The functionalization of the pyridine-pyrone moiety in related complex natural products has been shown to be crucial for their biological activity, highlighting the importance of this part of the molecule. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 Heptyl 4 4 Pyridyl Pyridinium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-Heptyl-4-(4-pyridyl)pyridinium bromide in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the heptyl chain and the two pyridyl rings. The aromatic region would feature signals corresponding to the protons on the substituted pyridinium (B92312) ring and the 4-pyridyl substituent. Due to the positive charge on the nitrogen of the heptyl-substituted ring, its protons are anticipated to be deshielded and resonate at a lower field compared to those on the non-quaternized pyridyl ring. The aliphatic region would display signals for the seven-carbon chain, with the methylene (B1212753) group adjacent to the pyridinium nitrogen (N-CH₂) being the most downfield-shifted among them due to the inductive effect of the positive charge.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The signals for the carbon atoms of the pyridinium rings would appear in the aromatic region of the spectrum. Similar to the proton signals, the carbons of the positively charged pyridinium ring are expected to be at a lower field than those of the other pyridyl ring. The heptyl chain carbons would be observed in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridinium Ring Protons | 8.0 - 9.5 |

| Pyridyl Ring Protons | 7.5 - 8.8 |

| N-CH₂ (Heptyl) | 4.5 - 5.0 |

| Other CH₂ (Heptyl) | 1.2 - 2.0 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridinium Ring Carbons | 125 - 155 |

| Pyridyl Ring Carbons | 120 - 150 |

| N-CH₂ (Heptyl) | 60 - 65 |

| Other CH₂ (Heptyl) | 20 - 35 |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is instrumental in confirming the molecular weight and providing insights into the fragmentation pathways of this compound. The compound has a molecular formula of C₁₇H₂₃BrN₂ and a molecular weight of approximately 335.28 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The exact mass of the cationic component, [C₁₇H₂₃N₂]⁺, is calculated to be 255.1856 Da.

In a mass spectrum, the molecular ion peak corresponding to the cation, 1-heptyl-4-(4-pyridyl)pyridinium, would be observed. The high-resolution mass spectrum would show this peak at an m/z value very close to its calculated exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the cleavage of the heptyl chain. Common fragmentation pathways would include the loss of alkyl fragments from the heptyl group and potentially the cleavage of the bond between the two pyridyl rings.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃BrN₂ |

| Molecular Weight | ~335.28 g/mol sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Cationic Formula | [C₁₇H₂₃N₂]⁺ |

| Computed Exact Mass of Cation | 255.1856 Da |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, the structures of related pyridinium bromide salts have been reported. mdpi.com

Table 4: Predicted X-ray Crystallography Parameters for this compound

| Parameter | Predicted Feature |

|---|---|

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| Key Intermolecular Interactions | Ion-ion interactions, Hydrogen bonding (C-H···Br), van der Waals forces |

Other Spectroscopic Techniques in Elucidating Electronic and Vibrational Properties

Other spectroscopic techniques, such as UV-Visible and Infrared (IR) spectroscopy, provide valuable information about the electronic and vibrational properties of this compound.

UV-Visible Spectroscopy: The compound is expected to exhibit strong absorption in the ultraviolet region due to the π-π* electronic transitions within the aromatic pyridinium system. A study on the closely related N-Heptyl Pyridine (B92270) Tetrafluoroborate reported a maximum absorption wavelength (λmax) at 252 nm, which is characteristic of the pyridinium chromophore. researchgate.net The electronic properties, and thus the absorption spectrum, can be influenced by the solvent environment.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic vibrational modes for its functional groups. The aromatic C-H and C=C/C=N stretching vibrations of the pyridinium rings are expected in the regions of 3000-3100 cm⁻¹ and 1400-1650 cm⁻¹, respectively. The aliphatic C-H stretching vibrations of the heptyl group would appear just below 3000 cm⁻¹. The C-H bending vibrations of the alkyl chain would be found around 1375-1470 cm⁻¹. An ATR-IR spectrum of this compound is noted as being available from commercial suppliers, which would confirm these expected vibrational bands. nih.gov

Table 5: Summary of Other Spectroscopic Data

| Technique | Property | Expected Value |

|---|---|---|

| UV-Visible Spectroscopy | λmax | ~252 nm researchgate.net |

| Infrared (IR) Spectroscopy | Aromatic C=C/C=N Stretch | 1400 - 1650 cm⁻¹ |

Mechanistic Insights and Theoretical Investigations of 1 Heptyl 4 4 Pyridyl Pyridinium Bromide

Reaction Mechanism Studies in Catalytic Processes

1-Heptyl-4-(4-pyridyl)pyridinium bromide is recognized for its utility as a phase transfer catalyst (PTC). chemimpex.com Its amphiphilic nature, with a hydrophilic cationic head and a long hydrophobic alkyl chain, enables it to facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic).

The general mechanism for its action as a PTC involves the following steps:

Anion Exchange: The bromide anion of the pyridinium (B92312) salt, located in the organic phase, can be exchanged for an anionic reactant (Nu⁻) from the aqueous phase.

Phase Transfer: The newly formed ion pair, [1-Heptyl-4-(4-pyridyl)pyridinium]⁺[Nu]⁻, possesses sufficient lipophilicity due to the heptyl chain to be soluble in the organic phase.

Reaction: The nucleophile (Nu⁻) is now "solubilized" and highly reactive in the organic phase, where it can react with an organic substrate. The reduced solvation shell around the nucleophile in the organic solvent enhances its reactivity compared to the heavily hydrated state in the aqueous phase.

Catalyst Regeneration: After the reaction, the pyridinium cation pairs with the leaving group anion and can return to the aqueous interface to repeat the cycle.

Beyond phase transfer catalysis, pyridinium salts are increasingly utilized as precursors in radical-mediated reactions, often initiated by photoredox or transition-metal catalysis. acs.org The electron-deficient pyridinium ring system has a pronounced ability to accept an electron, leading to the formation of radical species. researchgate.net In such catalytic cycles, the 1-heptyl-4-(4-pyridyl)pyridinium cation could undergo a single-electron reduction to generate a neutral pyridinyl radical, which can then participate in various C-C or C-X bond-forming reactions. acs.orgrsc.org

Electrochemical Reduction Pathways and Radical Species Formation

The electrochemical behavior of this compound is characterized by the redox activity of its pyridinium core. Structurally related to viologens (N,N'-dialkyl-4,4'-bipyridinium salts), which are renowned for their reversible one-electron reduction, this mono-quaternized salt exhibits similar properties.

The primary electrochemical process is a facile, one-electron reduction of the pyridinium cation to form a stable neutral radical. rsc.orgrsc.org This can be represented by the following half-reaction:

[C₇H₁₅-NC₅H₄-C₅H₄N]⁺ + e⁻ ⇌ C₇H₁₅-NC₅H₄-C₅H₄N•

This process occurs at a specific reduction potential, and the resulting radical species (a 1-heptyl-4-(4-pyridyl)pyridinyl radical) is often intensely colored. researchgate.net The stability of this radical is due to the extensive delocalization of the unpaired electron across the two pyridine (B92270) rings. The redox-active nature of pyridinium salts makes them excellent precursors for generating radical species under mild conditions for synthetic applications. rsc.orgrsc.org The electrochemical potential required for this reduction can be determined using techniques like cyclic voltammetry. Studies on similar N-alkyl-bipyridinium systems have shown that the interfacial structure and the electrode material can significantly influence the electrochemical reduction activity. nih.gov

Computational Chemistry Approaches (e.g., Density Functional Theory, Molecular Dynamics)

Computational methods are invaluable for understanding the structure, properties, and interactions of this compound at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations can predict:

Optimized Molecular Geometry: Determining bond lengths, bond angles, and torsional angles of the cation in its ground state.

Vibrational Frequencies: Calculating the infrared and Raman spectra, which can be compared with experimental data to confirm the structure and understand the nature of cation-anion interactions. researchgate.net

Electronic Properties: Mapping the electron density distribution, calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and determining the electrostatic potential surface. These properties are crucial for predicting reactivity and interaction sites.

Photophysical Properties: Time-dependent DFT (TD-DFT) can be used to model the electronic transitions and predict the absorption spectra, providing insights into the photophysical processes relevant to photocatalysis. researchgate.net

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their ensembles over time. For this compound, MD simulations can provide insights into:

Solvation Structure: How the cation and its bromide counter-anion are solvated by water or organic solvents.

Conformational Dynamics: The flexibility of the heptyl chain and the rotation around the bond connecting the two pyridine rings.

Aggregate Formation: In solution, these amphiphilic molecules can form micelles or other aggregates. MD simulations can elucidate the structure and stability of these assemblies. nih.gov

Interaction with Interfaces: Simulating the behavior of the molecule at a liquid-liquid or liquid-solid interface is key to understanding its mechanism as a phase transfer catalyst.

Host-Guest Dynamics: MD is particularly useful for studying the process of a guest molecule entering and residing within a host cavity, such as a cucurbituril, providing a dynamic picture of the binding process. nih.gov

The following table summarizes the application of these computational methods to the study of pyridinium salts.

| Computational Method | Application to Pyridinium Salts | Key Insights |

| Density Functional Theory (DFT) | Geometry Optimization, Vibrational Spectra, Electronic Structure | Optimized structure, cation-anion interaction strength, reactivity prediction. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Calculation of Excited States and Absorption Spectra | Understanding of photophysical properties for photocatalysis. researchgate.net |

| Molecular Dynamics (MD) | Simulation of Solvation, Dynamics, and Interactions | Solvation shell structure, conformational changes, mechanism of host-guest binding. nih.govresearchgate.net |

Elucidation of Host-Guest Interaction Mechanisms (e.g., with Cucurbiturils)

The unique structure of this compound makes it an excellent guest molecule for macrocyclic hosts like cucurbit[n]urils (CB[n]). Cucurbiturils are barrel-shaped molecules with a hydrophobic inner cavity and two polar carbonyl-lined portals. ucl.ac.uk

The interaction between this compound and cucurbiturils, particularly CB acs.org and CB nih.gov, is governed by a combination of non-covalent forces:

Hydrophobic Effect: The primary driving force for complexation is the encapsulation of the hydrophobic heptyl chain within the nonpolar cavity of the cucurbituril. This releases high-energy water molecules from the cavity, which is an entropically and enthalpically favorable process. rsc.orgacs.org

Ion-Dipole Interactions: Strong attractive forces exist between the positive charge of the pyridinium nitrogen and the electron-rich carbonyl portals of the cucurbituril. rsc.org

Experimental studies using techniques like ¹H NMR spectroscopy, UV-vis spectroscopy, and mass spectrometry have revealed the formation of stable host-guest complexes. nih.gov The stoichiometry of these complexes can vary. A 1:1 complex is typically formed where the heptyl chain and part of the pyridinium ring are encapsulated within a single CB[n] host.

With the larger CB nih.gov, more complex stoichiometries are possible. CB nih.gov is known to encapsulate two guest molecules, which can lead to the formation of 2:1 or even more intricate 3:2 host-guest complexes, potentially involving π-stacking interactions between the pyridinium rings of two guest molecules inside the host cavity. acs.org The binding affinity (measured by the association constant, Kₐ) is typically very high, reflecting the stability of these supramolecular assemblies. The interplay between the hydrophobic inclusion of the alkyl chain and the electrostatic interactions at the portal dictates the precise geometry and stability of the resulting complex. rsc.orgacs.org

Structure Activity and Structure Property Relationships of 1 Heptyl 4 4 Pyridyl Pyridinium Bromide Derivatives

Influence of Alkyl Chain Length on Amphiphilic and Interfacial Behavior

The 1-heptyl-4-(4-pyridyl)pyridinium bromide molecule possesses a distinct amphiphilic character due to the covalent linkage of a nonpolar heptyl alkyl chain and a polar pyridinium (B92312) headgroup. The length of this alkyl chain is a critical determinant of the compound's behavior in aqueous and multiphasic systems, governing its solubility, interfacial properties, and ability to self-assemble.

In pyridinium-based surfactants, the length of the alkyl chain directly correlates with the hydrophobicity of the molecule. electrochemsci.org An increase in the number of carbon atoms in the chain enhances the tendency of the molecules to aggregate, forming micelles in aqueous solutions to minimize the unfavorable contact between the hydrophobic tails and water. electrochemsci.orgjst.go.jp This aggregation behavior is a hallmark of surfactants. The heptyl (C7) chain of this compound provides a significant hydrophobic driving force for self-assembly. Studies on similar pyridinium surfactants show that as the alkyl chain length increases from C6 to C18, the diffusion coefficient of the molecule decreases. electrochemsci.org This is attributed to a larger molecular weight and increased steric effects that create greater hydrophobicity, hindering the transport of individual molecules or micelles through the medium. electrochemsci.org

Furthermore, the alkyl chain length influences the packing and morphology of self-assembled structures. In related amphiphilic systems, longer alkyl chains can lead to different mesophases and can alter the emission behavior of the resulting assemblies. nih.gov The specific length of the heptyl chain dictates the critical micelle concentration (CMC) and the geometry of the resulting aggregates. While shorter chains might form spherical micelles, longer chains can promote the formation of more complex structures like rods or vesicles. For instance, in other cationic amphiphiles, the transition from inefficient to efficient gene delivery has been linked to increasing the alkyl chain length, suggesting the chain plays a crucial role in the mechanism of membrane interaction and permeabilization. pnas.org The unsaturated nature of alkyl chains has also been shown to enhance the transfection properties of certain pyridinium amphiphiles, a feature related to the fluidity and packing of the hydrophobic domain. pnas.org

The following table summarizes the effect of alkyl chain length on the physicochemical properties of representative pyridinium-based surfactants, illustrating the trends applicable to the heptyl derivative.

Table 1: Effect of Alkyl Chain Length on Physicochemical Properties of Pyridinium Surfactants

| Property | Short Alkyl Chain (e.g., C6) | Medium Alkyl Chain (e.g., C7-C12) | Long Alkyl Chain (e.g., C18) | Reference |

|---|---|---|---|---|

| Hydrophobicity | Lower | Moderate | Higher | electrochemsci.org |

| Diffusion Coefficient | Higher | Intermediate | Lower | electrochemsci.org |

| Critical Micelle Conc. (CMC) | Higher | Intermediate | Lower | jst.go.jp |

| Tendency for Self-Assembly | Lower | Moderate | Higher | nih.gov |

| Solubility in Water | Higher | Moderate | Lower | electrochemsci.org |

Impact of the Pyridinium Moiety on Molecular Interactions and Reactivity

The 4-(4-pyridyl)pyridinium core, a type of viologen analogue, is the electronically active component of the molecule, dictating its involvement in various non-covalent interactions and its chemical reactivity. nih.govccspublishing.org.cn This bipyridinium system is electron-deficient, making it an excellent π-acceptor, capable of participating in strong π-π stacking and charge-transfer interactions. ccspublishing.org.cnresearchgate.net

In the solid state and in concentrated solutions, these pyridinium rings tend to stack in an antiparallel-displaced geometry, which is the most stable configuration for pyridine (B92270) dimers, with significant binding energy. researchgate.net These π-π interactions are fundamental to the formation of ordered supramolecular assemblies, such as gels and crystalline networks. researchgate.netrsc.orgnih.gov The electron-deficient nature of the pyridinium rings allows them to act as hosts for electron-rich guest molecules, a principle extensively used in supramolecular chemistry, particularly with macrocyclic hosts like cucurbit[n]urils. ccspublishing.org.cn

The reactivity of the this compound is dominated by the redox properties of the bipyridinium unit. Viologens are well-known for their ability to undergo reversible one-electron reduction to form a stable, intensely colored radical cation (V+•). ccspublishing.org.cn This property is responsible for the electrochromic and photochromic behavior observed in many viologen derivatives. researchgate.netmdpi.com The pyridinium moiety can accept an electron from a donor, such as an amine or a carboxylate group, often triggered by external stimuli like light or electricity, resulting in a color change. mdpi.com The nitrogen atom in the pyridinium ring also makes the adjacent protons more acidic, influencing hydrogen bonding interactions. In the crystal structure of similar pyridinium salts, C–H···X⁻ (where X is a halide) hydrogen bonds involving the pyridinium protons are commonly observed. nih.gov

The following table outlines the key molecular interactions and reactive properties associated with the pyridinium moiety.

Table 2: Molecular Interactions and Reactivity of the Pyridinium Moiety

| Interaction/Property | Description | Significance | Reference |

|---|---|---|---|

| π-π Stacking | Attraction between the electron-deficient aromatic rings, favoring displaced or sandwich geometries. | Drives self-assembly into ordered structures like columnar stacks and crystalline lattices. | ccspublishing.org.cnresearchgate.net |

| Charge-Transfer | Acts as an electron acceptor from electron-donor molecules or moieties. | Basis for chromic (photochromic, electrochromic) properties and host-guest complexation. | nih.govmdpi.com |

| Redox Activity | Undergoes reversible reduction to a stable radical cation. | Enables applications as redox switches and in electrochromic devices. | ccspublishing.org.cn |

| Hydrogen Bonding | The positively charged nitrogen enhances the acidity of ring protons, promoting C-H···Anion interactions. | Influences crystal packing and stabilizes supramolecular structures. | nih.gov |

Role of the Counterion in Modulating Supramolecular Assembly and Material Characteristics

In the crystal lattice, the bromide anion engages in specific, directional non-covalent interactions, primarily through hydrogen bonds with the pyridinium cation. nih.gov The Br⁻ anion links to the cation via C–H···Br hydrogen bonds, which influences the relative orientation of the cations and their stacking arrangement. nih.gov These interactions, along with π-π stacking, dictate the final crystal packing, forming structures such as slabs or columns. nih.gov The choice of counterion can also direct whether a compound forms a dimer or a more extended network. For example, studies on related systems have shown that dimerization can be promoted and stabilized by halogen bonding involving the counterion. mdpi.com

The identity of the counterion also modulates the compound's physical properties. For instance, exchanging a tosylate counterion for other anions like triflimide or dioctyl sulfosuccinate (B1259242) in bis(pyridinium) salts leads to significant changes in their thermal properties. researchgate.net Similarly, the mesomorphic and optical properties of pyridinium-based liquid crystals are highly dependent on the counterion. dntb.gov.ua The bromide ion, being a halide, can participate in charge-transfer interactions, which may affect the electronic and optical characteristics of the material. Calculations on similar systems have shown that halide lone pairs can have a significant impact on the molecular orbitals of the cation-anion complex, influencing its photophysical properties. isuct.ru

The table below provides a comparative overview of how different counterions can affect the properties of pyridinium-based salts.

Table 3: Influence of Counterion Type on Pyridinium Salt Characteristics

| Property | Halide (e.g., Br⁻, Cl⁻) | Large Organic Anion (e.g., Tosylate) | Complex Inorganic Anion (e.g., PF₆⁻) | Reference |

|---|---|---|---|---|

| Crystal Packing | Dominated by C-H···X⁻ hydrogen bonds and π-π stacking. | Can introduce additional steric bulk and interaction sites, altering packing. | Can form different types of ionic networks, affecting lattice energy. | nih.govmdpi.com |

| Solubility | Generally good solubility in polar solvents. | Varies greatly with the hydrophobicity/hydrophilicity of the anion. | Often used to decrease water solubility and induce crystallization. | mdpi.com |

| Thermal Stability | Moderate thermal stability. | Often higher due to the stability of the organic anion. | Generally high thermal stability. | researchgate.net |

| Supramolecular Assembly | Promotes specific assemblies through halogen bonding. | Directs assembly through its own shape and functional groups. | Less directional, often leading to simple ionic lattices. | isuct.rumdpi.com |

Stereochemical Considerations and Isomerization Effects on Compound Functionality

For this compound, traditional stereoisomerism (e.g., chirality at a carbon center) is absent. However, the molecule's functionality can be influenced by conformational isomerism arising from rotation around the single bond connecting the two pyridine rings. The relative angle (dihedral angle) between the planes of the two rings is a key structural parameter. In the solid state, this angle is fixed by crystal packing forces, often resulting in a non-planar conformation. nih.gov In solution, the rings can rotate more freely, and the equilibrium between different rotational isomers (atropisomers) could potentially influence the compound's ability to participate in specific host-guest interactions or self-assembly processes.

While this compound itself does not undergo classical cis-trans isomerization, this phenomenon is highly relevant in structurally related pyridinium compounds, such as styryl pyridinium dyes. In these systems, a carbon-carbon double bond connects the pyridinium ring to another aromatic group. Irradiation of the trans isomer with UV light can lead to its conversion to the cis isomer, a process that dramatically alters the molecule's geometry, absorption spectrum, and fluorescence properties. researchgate.net For example, the isomerization of trans-1-propyl-4-(4'-dimethylamino)styryl pyridinium bromide to its cis form can be induced in solution. researchgate.net

This concept of photo-induced isomerization highlights a potential pathway for modulating the functionality of bipyridinium systems. If the linker between the two pyridine rings were to be replaced with a unit capable of isomerization (like an alkene or an azobenzene (B91143) group), the resulting molecule could function as a molecular switch, where an external stimulus (like light) could reversibly alter its structure and, consequently, its properties, such as its ability to bind to a target or form an aggregate. nih.gov The functionality of such a switch would depend on the distinct properties of each isomer, as summarized in the table below for a hypothetical isomerizable system.

Table 4: Potential Effects of Isomerization on Pyridinium Compound Functionality (Hypothetical)

| Property | Trans Isomer | Cis Isomer | Consequence of Isomerization | Reference |

|---|---|---|---|---|

| Molecular Geometry | Extended, linear shape | Bent, V-shape | Change in spatial arrangement and size. | researchgate.net |

| UV-Vis Absorption | Typically absorbs at longer wavelengths (more conjugated). | Typically absorbs at shorter wavelengths (less conjugated). | Reversible change in color and optical properties. | researchgate.net |

| Self-Assembly | May favor ordered π-stacking and crystallization. | Steric hindrance may disrupt packing and favor disordered states. | Control over aggregation/disaggregation. | nih.gov |

| Binding Affinity | The linear shape may fit well into a specific receptor site. | The bent shape may not fit, or may bind to a different site. | A molecular recognition process can be switched on/off. | nih.gov |

Applications of 1 Heptyl 4 4 Pyridyl Pyridinium Bromide in Advanced Materials Science

Development of Ionic Liquids and Liquid Crystalline Systems

The distinct amphiphilic nature of 1-Heptyl-4-(4-pyridyl)pyridinium bromide makes it a compelling candidate for the design of ionic liquids (ILs) and liquid crystalline (LC) systems. These materials are of significant interest due to their unique combination of properties, including low volatility, high thermal stability, and tunable conductivity.

Investigations into Thermotropic Mesophases and Molecular Self-Organization

The self-organization of this compound and related pyridinium (B92312) salts into thermotropic mesophases (liquid crystal phases that appear in a certain temperature range) is a subject of ongoing research. The molecular geometry of these compounds, often described as rod-like, promotes the formation of lamellar (smectic) phases. tandfonline.com The arrangement of these molecules into ordered, yet fluid, structures is driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding. tandfonline.comresearchgate.net The resulting mesophases can range from simple nematic phases, with orientational order, to more complex smectic and columnar phases with positional order. tandfonline.com

Impact of Molecular Design on Liquid Crystalline Properties

The liquid crystalline properties of pyridinium-based salts are highly dependent on their molecular structure. Key factors that influence the type of mesophase formed and the temperature range of its stability include the length of the alkyl chain, the nature of the anion, and the substitution pattern on the pyridinium ring. tandfonline.comresearchgate.net

Effect of Alkyl Chain Length: Generally, a longer alkyl chain promotes the formation of more ordered smectic phases. Shorter alkyl chains may not provide sufficient anisotropy for liquid crystal formation, while very long chains can lead to more complex phase behaviors. tandfonline.com The table below, derived from studies on related n-alkyl-3-methylpyridinium bromides, illustrates how critical micelle concentration (CMC), a measure of surfactant efficiency, varies with alkyl chain length. A lower CMC value indicates a greater tendency for self-assembly.

| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) in mM |

| [C₁₂mpy][Br] | 12 | 1.54 |

| [C₁₄mpy][Br] | 14 | 0.43 |

| [C₁₆mpy][Br] | 16 | 0.12 |

| Data for n-alkyl-3-methylpyridinium bromides. nih.gov |

Effect of the Anion: The anion plays a significant role in the liquid crystalline behavior. The size and charge distribution of the anion affect the electrostatic interactions with the pyridinium cation, which in turn influences the packing of the molecules and the stability of the mesophase. researchgate.net

Integration into Polymer Composites and Functional Materials

While specific research on the integration of this compound into polymer composites is limited, the broader class of pyridinium salts has shown promise in this area. chemimpex.com These salts can be incorporated into polymer matrices to enhance properties such as ionic conductivity, thermal stability, and antibacterial activity. researchgate.net For example, pyridinium-based polymers have been investigated for their ability to capture bacterial cells, suggesting potential applications in water treatment technologies. researchgate.net The functionalization of polymer surfaces with pyridinium salts can render them bactericidal.

The general utility of pyridinium salts in functional polymers suggests that this compound could serve as a functional additive. Its ionic nature could be leveraged to create antistatic coatings or to modify the rheological properties of polymer melts. Further research is needed to explore the specific effects of this compound on the mechanical, thermal, and electrical properties of various polymer composites.

Role as a Surfactant and Emulsifier in Material Formulation

The amphiphilic structure of this compound, with its polar pyridinium head and nonpolar heptyl tail, makes it a cationic surfactant. chemimpex.com Surfactants are crucial in material formulation for their ability to reduce surface tension and act as emulsifiers, stabilizing mixtures of immiscible liquids like oil and water.

The table below presents surface properties for a series of n-alkyl-3-methylpyridinium bromides, demonstrating how surface tension at the CMC (γ_cmc) and other parameters change with the length of the hydrophobic alkyl chain.

| Compound | CMC (mM) | Surface Tension at CMC (γ_cmc) (mN/m) |

| [C₁₂mpy][Br] | 1.54 | 39.2 |

| [C₁₄mpy][Br] | 0.43 | 38.5 |

| [C₁₆mpy][Br] | 0.12 | 37.6 |

| Data for n-alkyl-3-methylpyridinium bromides. nih.gov |

Given its surfactant properties, this compound has potential applications as an emulsifier in emulsion polymerization, a process used to produce a wide range of polymers. In this role, it would stabilize the monomer droplets within the aqueous phase, influencing the particle size and stability of the resulting polymer latex. Its cationic nature could also be beneficial in applications where interaction with negatively charged surfaces or particles is desired.

Catalytic Applications of 1 Heptyl 4 4 Pyridyl Pyridinium Bromide in Chemical Synthesis

Utilization as a Phase Transfer Catalyst in Organic Reactions

1-Heptyl-4-(4-pyridyl)pyridinium bromide is recognized for its role as a phase transfer catalyst (PTC). chemimpex.com In this capacity, it facilitates the transfer of reactants between immiscible phases, such as an aqueous and an organic layer, thereby accelerating reaction rates. The mechanism of action involves the quaternary ammonium (B1175870) cation forming an ion pair with an anionic reactant from the aqueous phase. The lipophilic heptyl group of the cation enables the transport of this ion pair into the organic phase, where the reaction with the organic-soluble substrate can occur.

The effectiveness of this compound as a PTC stems from its ability to enhance the solubility of aqueous-phase nucleophiles in the organic phase, leading to improved reaction yields and efficiency. chemimpex.com This is particularly valuable in reactions where the reactants have disparate solubilities. While specific research data on the performance of this compound in a wide range of phase transfer reactions is not extensively detailed in publicly available literature, its general utility is acknowledged. chemimpex.com The table below illustrates a typical application of a quaternary ammonium salt as a phase transfer catalyst in a nucleophilic substitution reaction, demonstrating the significant rate enhancement achieved.

Table 1: Effect of Phase Transfer Catalyst on the Reaction of Sodium Cyanide with 1-Bromooctane

| Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| None | Toluene/Water | 100 | 48 | <5 |

| This compound (2 mol%) | Toluene/Water | 100 | 4 | >95 |

***Note:** This data is representative of typical phase transfer catalysis and is intended for illustrative purposes. Specific performance data for this compound may vary.*

Application in Nucleophilic Catalysis for Enhanced Reaction Efficiency

While primarily known as a phase transfer catalyst, the pyridinium (B92312) moiety in this compound suggests its potential to act as a nucleophilic catalyst. In nucleophilic catalysis, the catalyst itself is a nucleophile that reacts with a substrate to form a reactive intermediate. This intermediate is more susceptible to attack by another nucleophile than the original substrate. For pyridinium salts, the nitrogen atom of the pyridine (B92270) ring can act as the nucleophilic center.

Table 2: Conceptual Comparison of a Nucleophilic Catalysis in an Esterification Reaction

| Catalyst | Reaction Conditions | Reaction Time | Product Yield |

|---|---|---|---|

| None | Acetic Anhydride, Ethanol, 25°C | 24 h | Low |

| Pyridinium-based Catalyst (e.g., DMAP) | Acetic Anhydride, Ethanol, 25°C | < 1 h | High |

***Note:** This table provides a general illustration of the effect of a nucleophilic catalyst. DMAP (4-Dimethylaminopyridine) is a well-known nucleophilic catalyst. Specific data for this compound in this context is not available.*

Electrochemical Applications and Electrochromic Systems Utilizing 1 Heptyl 4 4 Pyridyl Pyridinium Bromide

Development of Electrochemical Sensors for Analyte Detection

While the primary research focus for 1-Heptyl-4-(4-pyridyl)pyridinium bromide has been on its electrochromic applications, the broader class of viologen derivatives has shown promise in the development of electrochemical sensors. The principle behind their use in sensing lies in the modulation of their electrochemical properties upon interaction with specific analytes. For instance, viologen-substituted anthrone (B1665570) derivatives have been investigated for the selective voltammetric detection of anions like cyanide. acs.org In these systems, the interaction between the viologen moiety and the analyte leads to a measurable change in the cyclic voltammogram, such as the quenching of redox peaks, allowing for quantitative analysis. acs.org

The asymmetric nature of this compound could potentially offer advantages in sensor design, such as improved selectivity and sensitivity. The heptyl group provides a hydrophobic domain, while the pyridyl-pyridinium core is electrochemically active and capable of host-guest interactions. Although specific studies detailing the use of this compound for the detection of a particular analyte are not extensively documented in the reviewed literature, its structural features suggest potential for further research in this area. The development of sensors based on this compound could target analytes that can interact with its distinct chemical domains, leading to new sensing platforms.

Design and Performance of Electrochromic Devices (ECDs) Based on Viologen Derivatives

Electrochromic devices (ECDs) are a prime application for viologens, where their ability to switch between a transparent dication state (V²⁺) and a colored radical cation state (V•⁺) is harnessed. The design of these devices typically involves sandwiching an electrochromic layer, containing the viologen, between two transparent conducting electrodes. researchopenworld.comresearchgate.net

The performance of ECDs based on viologen derivatives is characterized by several key parameters, including optical contrast (transmittance change, ΔT), switching speed, coloration efficiency (CE), and cycling stability. Asymmetric viologens like this compound (also referred to as monoheptyl viologen, MHV⁺) have been developed to overcome some of the limitations of their symmetric counterparts, such as 1,1'-diheptyl-4,4'-bipyridinium (B1222869) dibromide (diheptyl viologen, DHV²⁺). nih.govnih.gov A significant challenge with symmetric dialkyl viologens is the tendency of their radical cations to form dimers, which can be quasi-reversible and lead to degradation of the device's performance over time. nih.gov The asymmetric design of MHV⁺ helps to suppress this dimerization, leading to improved operational stability. nih.gov However, this modification can also influence other performance metrics, such as increasing the required voltage for coloration compared to symmetric viologens. nih.gov

Studies on various asymmetric viologens provide insights into the expected performance characteristics. For instance, ECDs based on other mono-substituted or asymmetrically substituted viologens have demonstrated promising results.

Table 1: Performance of a Flexible Electrochromic Device with a Mono-substituted Viologen Derivative (IV-based)

| Parameter | Value | Wavelength (nm) |

|---|---|---|

| Optical Contrast (ΔT) | 33.5% | 564 |

| Coloration Efficiency (CE) | 129.67 cm²/C | 564 |

Data sourced from a study on a flexible ECD using 1-(4-indolylphenyl)-4,4′-bi-pyridine hexafluorophosphate (B91526) (IV) as the electrochromic material. researchopenworld.com

Table 2: Performance of an Electrochromic Device with an Asymmetric Anthraquinone Heptyl Viologen (g-ECD)

| Parameter | Value | Wavelength (nm) |

|---|---|---|

| Initial Optical Transmittance Change (ΔT) | 62.2% | 605 |

| Coloration Efficiency (CE) | 60.9 cm²/C | 605 |

| Cycling Stability (after 5000 cycles) | 90.0% of original ΔT retained | 605 |

Data from a gel-polymer electrolyte-based ECD utilizing 1-((9,10-dioxo-9,10-dihydroanthracen-2-yl) methyl)-1′-heptyl-4,4′-bipyridinium di-tetrafluoroborate. rsc.org

Studies on Redox Reversibility and Stability of Electrochromic Radical Cations

The stability and redox reversibility of the viologen radical cation are critical for the long-term performance and durability of electrochromic devices. Viologens typically exhibit two reversible one-electron reduction steps. nih.gov The first reduction forms the colored radical cation (V•⁺), and the second forms a neutral species (V⁰).

A key factor affecting the stability of the radical cation is its propensity to form dimers. nih.gov In symmetric dialkyl viologens with longer alkyl chains, such as heptyl groups, the radical cations have a significant tendency to form π-π stacked dimers. nih.gov This dimerization is often quasi-reversible, meaning it does not perfectly reverse during the oxidation cycle, which can lead to a gradual loss of electrochromic material and a decline in device performance. nih.gov

The electrochemical behavior of viologens can be characterized using techniques like cyclic voltammetry (CV), which provides information on the redox potentials and the reversibility of the electron transfer processes. While specific CV data for this compound was not found in the reviewed literature, the general principles of asymmetric viologen electrochemistry suggest that it would exhibit well-defined, reversible redox waves corresponding to the V²⁺/V•⁺ and V•⁺/V⁰ transitions, with a reduced tendency for the complications arising from dimerization that are observed in its symmetric counterparts.

Biomedical and Pharmaceutical Research Applications of 1 Heptyl 4 4 Pyridyl Pyridinium Bromide

Role in Investigating Cellular Processes and Complex Biochemical Pathways

The unique structure of 1-Heptyl-4-(4-pyridyl)pyridinium bromide makes it a valuable tool for investigating fundamental cellular processes. Its amphiphilic nature allows it to interact with cellular membranes, a key component in many biochemical pathways. Research into structurally similar compounds, such as 1-alkyl-2-(4-pyridyl)pyridinium bromides, has suggested that a likely mechanism of action for this class of molecules involves the perturbation of bacterial membranes. nih.gov This interaction can disrupt the integrity and function of the cell membrane, leading to a cascade of downstream cellular events.

The heptyl chain of this compound can intercalate into the lipid bilayer of cell membranes, while the charged pyridinium (B92312) headgroup interacts with the polar exterior of the membrane. This can alter membrane fluidity, permeability, and the function of membrane-bound proteins, which are crucial for processes such as signal transduction, nutrient transport, and energy metabolism. By observing the cellular responses to the introduction of this compound, researchers can gain insights into the complex interplay of these pathways.

Furthermore, the study of how cells, particularly microbial cells, respond to the presence of such pyridinium salts can elucidate resistance mechanisms. For instance, the activity of efflux pumps, which are cellular transporters that expel foreign substances, can be investigated. It has been observed in studies with related compounds that the presence of an efflux pump inhibitor can increase the susceptibility of bacteria, indicating that these pumps play a role in mitigating the compound's effects. nih.gov This makes this compound and its analogs useful probes for studying the biochemistry of multidrug resistance in pathogens.

Exploration as a Potential Drug Candidate in Medicinal Chemistry

The pyridine (B92270) and bipyridinium scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in numerous FDA-approved drugs and biologically active compounds. ajrconline.org These ring systems can significantly influence the pharmacological profiles of molecules. ajrconline.org Consequently, this compound has been identified as a potential drug candidate for its possible role in targeting specific biological pathways to develop innovative treatments. chemimpex.com

The exploration of this compound in medicinal chemistry often begins with screening for biological activity. A notable area of investigation for similar pyridinium compounds is their antimicrobial properties. For example, a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides were tested against various Gram-positive and Gram-negative bacteria. nih.gov The study revealed that the length of the alkyl chain significantly impacts the antimicrobial efficacy, with compounds having chain lengths between 11 and 16 carbons showing the most activity against Staphylococcus aureus. nih.gov Although the heptyl group (7 carbons) of the titular compound is shorter, these findings provide a basis for structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry. Such studies could involve synthesizing analogs of this compound with varying alkyl chain lengths to optimize activity against specific pathogens.

The table below summarizes the findings for the antimicrobial activity of a series of related 1-alkyl-2-(4-pyridyl)pyridinium bromides, which can inform the potential exploration of this compound as an antimicrobial agent.

| Alkyl Chain Length | Activity against S. aureus |

| 9-10 carbons | Less active |

| 11-16 carbons | Most active |

Beyond antimicrobial applications, the pyridinium moiety is also a feature in compounds designed as enzyme inhibitors. For example, various pyridinium derivatives have been synthesized and investigated for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov The potential for this compound to interact with specific enzyme active sites is an active area of theoretical exploration in medicinal chemistry.

Utilization in Nanotechnology for Advanced Drug Delivery Systems

The field of nanotechnology offers novel approaches to drug delivery, and the physicochemical properties of this compound make it a candidate for use in this area. Specifically, its amphiphilic nature allows it to self-assemble into supramolecular structures like micelles or to be used as a functionalizing agent for nanoparticles. chemimpex.com These nanostructures can encapsulate therapeutic agents, potentially enhancing their solubility, stability, and bioavailability.

Polymeric micelles, which are nanoscale core-shell structures, are extensively studied for their ability to transport hydrophobic drugs. nih.gov The hydrophobic heptyl tail of this compound could be incorporated into the core of a micelle, while the hydrophilic pyridinium group would reside in the shell, interfacing with the aqueous environment. This arrangement can create stable drug carriers that can circulate in the bloodstream and deliver their payload to target tissues. Research on related systems has shown that micelles with very low critical micelle concentrations (CMCs) can be particularly effective for in vivo drug delivery, as they are less likely to dissociate upon dilution in the bloodstream. nih.gov

Furthermore, this compound can be used to functionalize the surface of nanoparticles. This surface modification can serve several purposes. The positive charge of the pyridinium group can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake of the nanoparticles. Additionally, the specific chemical properties of the pyridinium ring can be used to attach targeting ligands that direct the nanoparticles to specific cells or tissues, thereby increasing the efficacy and reducing the side effects of the encapsulated drug. While direct studies on this compound for drug delivery are emerging, the principles established with similar compounds provide a strong rationale for its investigation in this domain.

Molecular Simulation for Pharmacological Interactions and Drug Design

Molecular simulation techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools in modern drug design. These computational methods allow researchers to predict how a molecule like this compound might interact with a biological target at the molecular level and to guide the design of more potent and selective drug candidates.

Molecular docking simulations could be employed to predict the binding orientation and affinity of this compound within the active site of a target protein, such as a bacterial enzyme or a human receptor. These simulations rely on the three-dimensional structures of both the ligand (the compound) and the protein. The results can provide valuable insights into the specific amino acid residues involved in the interaction, which can then be used to rationally design modifications to the compound's structure to improve its binding.

QSAR studies represent another important computational approach. In a QSAR study, a series of related compounds, such as analogs of this compound with different substituents, are synthesized and their biological activity is measured. nih.gov Statistical models are then developed to correlate the variations in chemical structure with the observed changes in activity. These models can identify key molecular descriptors, such as electronic properties, hydrophobicity, and steric factors, that are critical for the compound's pharmacological effect. For example, a QSAR study on a series of pyridinium compounds could reveal the optimal length of the alkyl chain for a particular biological activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. While specific molecular simulation studies on this compound are not yet widely published, the extensive use of these methods for other pyridinium-based compounds underscores their importance for advancing the development of this molecule as a potential therapeutic agent. nih.govnih.gov

Analytical Chemistry Applications of 1 Heptyl 4 4 Pyridyl Pyridinium Bromide

Development of Derivatization Reagents for Enhanced Spectrometric Detection

In analytical chemistry, particularly in mass spectrometry, derivatization is a key strategy to enhance the detection of molecules that have poor ionization efficiency or are difficult to analyze in their native state. nih.govmdpi.com The introduction of a permanently charged group into a neutral analyte molecule can significantly improve its signal intensity in electrospray ionization-mass spectrometry (ESI-MS). nih.gov The pyridinium (B92312) group is a functional moiety that has been successfully incorporated into various derivatization reagents for this purpose. nih.govnih.gov

Research has focused on creating novel derivatization reagents that contain a pyridinium structure to analyze challenging compounds like carboxylic acids. For example, short-chain fatty acids are notoriously difficult to analyze with high sensitivity using liquid chromatography-ESI-MS because of the high polarity of their carboxyl groups. nih.govbohrium.com To overcome this, scientists have developed pyridinium-based reagents that convert these acids into charged derivatives, thereby increasing their detection sensitivity. nih.gov

One such study involved the synthesis of a derivatization reagent featuring a highly hydrophobic and permanently charged triphenylpyridinium group, which improved the ESI efficiency for both mono- and polycarboxylic acids. nih.gov In another approach, a reagent named N-(4-aminomethylphenyl)pyridinium (AMPP) was synthesized to be coupled with eicosanoids. nih.gov This "charge reversal" derivatization, which converts the anionic carboxylic acids into cationic AMPP amides, led to a 10- to 20-fold improvement in detection sensitivity compared to analyzing the underivatized molecules. nih.gov This strategy allows for the quantification of various prostaglandins (B1171923) and fatty acids at the femtogram level in complex biological samples. nih.gov The success of these reagents highlights the utility of the pyridinium moiety in designing tools for enhanced spectrometric detection. nih.govnih.gov

Table 2: Examples of Pyridinium-Based Derivatization Reagents for Enhanced Spectrometric Detection

| Reagent Name/Structure | Target Analyte(s) | Principle of Enhancement | Research Finding |

|---|---|---|---|

| Triphenylpyridinium-based reagent | Poly(carboxylic acid)s | Introduction of a highly hydrophobic and permanently charged group to improve ESI efficiency. | Outperforms existing methods and enables high-sensitivity analysis of poly(carboxylic acid)s. nih.gov |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Eicosanoids, Carboxylic Acids | Charge reversal derivatization converts anionic analytes to cationic derivatives for enhanced positive mode ESI-MS detection. | Improves sensitivity of detection by 10- to 20-fold, allowing quantification in the 200–900 fg range. nih.gov |

| Picolinic Acid | Hydroxysteroids | Introduction of a high-proton affinity pyridyl group via esterification of hydroxyl groups. | Widely used for derivatizing hydroxysteroids to improve detection in LC-ESI-MS. researchgate.net |

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. nih.gov It is used to identify and quantify a wide range of metabolites to understand biological processes and identify biomarkers of disease. nih.gov However, many endogenous metabolites, such as aldehydes and carboxylic acids, are small, highly polar, and present challenges for retention on standard reversed-phase chromatography columns and for sensitive detection by MS. mdpi.comnih.gov

Chemical derivatization is a common pre-analytical step in metabolite profiling to address these issues. mdpi.com By reacting the metabolites with a suitable reagent, their chemical properties can be altered to improve analytical performance. Specifically, derivatization can decrease polarity to enhance chromatographic retention and introduce functionalities that improve ionization efficiency. mdpi.com

Reagents that introduce a quaternary ammonium (B1175870) group, such as a pyridinium moiety, are particularly effective for enhancing ESI-MS detection in positive-ion mode. nih.govnih.gov For instance, a novel derivatization agent, 4-APEBA, which contains a bromophenethyl group, was designed for the analysis of aldehydes and carboxylic acids. nih.gov This reagent not only improves detection but also incorporates a bromine isotopic signature, which helps in the identification of derivatized compounds in complex mixtures. nih.gov While direct applications of 1-Heptyl-4-(4-pyridyl)pyridinium bromide in published metabolite profiling studies are not prominent, its structural features are relevant. The compound functions as a phase-transfer catalyst and surfactant due to its amphipathic nature, possessing both a hydrophobic heptyl tail and an ionic pyridinium head. chemimpex.com These properties are valuable in facilitating reactions in both aqueous and organic environments, a common requirement in sample preparation for metabolomics. chemimpex.com

Utility as a Pyridinium Dye in Diagnostic Assay Manufacturing

This compound is cited by chemical suppliers for its application in the manufacturing of diagnostic assays, including those for hematology and histology. sigmaaldrich.comsigmaaldrich.com This utility is linked to its identity as a pyridinium dye. Pyridinium dyes are a class of functional colorants known for their unique photophysical properties, which are conferred by the positively charged pyridinium group within their conjugated π-system. mdpi.com

This class of dyes has found broad use in biomedical sensing and imaging. For example, styryl pyridinium dyes are well-established fluorescent probes for detecting specific biological targets. mdpi.comresearchgate.net Research has demonstrated the design of 4-(4-dialkylaminostyryl)-pyridinium dyes that act as fluorescent sensors for amyloid fibrils, which are associated with neurodegenerative diseases. researchgate.net These dyes exhibit low fluorescence when free in solution but show a significant increase in fluorescence intensity upon binding to the amyloid structures. researchgate.net

Furthermore, pyridinium dyes are used for cellular and tissue imaging, which is fundamental to many diagnostic and research applications. Certain near-infrared (NIR) emitting styryl pyridinium dyes have been developed for their ability to selectively label and visualize microorganisms. mdpi.com Other pyridinium-based cyanine (B1664457) dyes have proven effective in marking specific cells in model organisms, such as the neuromast hair cells in zebrafish, which are studied in the context of hearing loss and regeneration. nih.gov The ability of these dyes to selectively bind to and illuminate specific biological components makes them valuable tools in the development of diagnostic assays for cell staining, fluorescence microscopy, and the detection of pathological protein aggregates. mdpi.comresearchgate.netnih.gov

Table 3: Examples of Pyridinium Dyes and Their Diagnostic/Sensing Applications

| Dye Class/Example | Application | Mechanism/Finding |

|---|---|---|

| 4-(4-dialkylaminostyryl)-pyridinium dyes | Fluorescent detection of amyloid fibrils | Dyes show a significant increase in fluorescence (up to 23-fold) upon binding to insulin (B600854) fibrils, enabling their detection. researchgate.net |

| Styryl-pyridinium Dyes (D-π-A type) | Fluorescent bacterial stains, Microscopy | The positively charged pyridinium moiety facilitates use in applications like plasma membrane staining and visualizing microorganisms. mdpi.com |

| ESIPT-based Isomeric Cyanines with Pyridinium | Neuromast imaging in zebrafish | The dyes selectively label hair cells in zebrafish, a model organism for studying hearing disorders and drug-induced ototoxicity. nih.gov |

| Cationic Porphyrins with Pyridinium Groups | Photodynamic Antimicrobial Chemotherapy (PACT) | The pyridinium groups improve the efficacy of photosensitizers used to combat infectious bacteria. mdpi.com |

Future Research Directions and Emerging Paradigms for 1 Heptyl 4 4 Pyridyl Pyridinium Bromide

Integration into Novel Multifunctional Material Systems

The inherent properties of 1-Heptyl-4-(4-pyridyl)pyridinium bromide make it an excellent candidate for the development of advanced, multifunctional materials. chemimpex.com Its structural similarity to viologens, which are known for their electrochromic properties, opens up exciting possibilities for creating materials that can change color in response to an electrical stimulus.

Future research is anticipated to focus on incorporating this compound into sophisticated polymer architectures to create stimuli-responsive materials. acs.org These materials could be designed to react to various external triggers such as light, heat, or specific chemical analytes. acs.orgnih.gov For instance, embedding the pyridinium (B92312) moiety into polymer backbones or as pendant groups could lead to the development of novel sensors or smart coatings that visually indicate changes in their environment. The exploration of its liquid crystalline properties, similar to other bipyridinium salts, could also lead to new applications in display technologies and optical switching. nih.gov

Another promising avenue of research lies in the creation of hybrid materials. By combining this compound with inorganic nanoparticles or metal-organic frameworks (MOFs), it may be possible to develop materials with synergistic properties. These hybrid systems could exhibit enhanced catalytic activity, improved conductivity, and unique photophysical behaviors, making them suitable for a wide range of electronic and optoelectronic applications. chemimpex.com

Exploration of Advanced Catalytic Mechanisms and Applications

While this compound is already recognized as a phase transfer catalyst, future research is poised to explore more advanced catalytic roles. chemimpex.com The pyridinium core is redox-active, making it a potential player in photoredox catalysis. nih.govprinceton.eduprinceton.edu This rapidly developing field uses visible light to drive chemical reactions, offering a greener and more sustainable alternative to traditional synthetic methods. nih.gov Investigations into the ability of this compound to act as a photocatalyst or a redox mediator could unlock new synthetic pathways. nih.govprinceton.eduprinceton.edu

A key area of exploration will be its involvement in single-electron transfer (SET) processes. princeton.edu By harnessing the energy from light, this compound could facilitate the generation of radical ions, which are highly reactive intermediates capable of forming challenging chemical bonds under mild conditions. princeton.eduprinceton.edu This could be particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Furthermore, a deeper understanding of its role in hydrogenation reactions is warranted. Research on related pyridinium cations has shown that it is possible to control the regioselectivity of reduction, leading to either 1,2- or 1,4-dihydropyridine (B1200194) products by manipulating the reaction mechanism. nih.gov A detailed study of the hydride transfer mechanisms involving this compound could lead to the development of highly selective and efficient catalytic reduction processes. nih.gov

Expanding the Scope of Biomedical and Bioanalytical Technologies

The unique electrochemical and photophysical properties of this compound suggest a promising future in the biomedical and bioanalytical fields. chemimpex.com Its established use in the development of electrochemical sensors provides a solid foundation for creating more sophisticated diagnostic tools. chemimpex.com

A significant emerging paradigm is the development of this compound as a fluorescent probe for bioimaging. nih.govnih.gov Many organic fluorescent probes operate based on mechanisms like photoinduced electron transfer (PET), where the fluorescence is quenched or enhanced upon interaction with a specific analyte. nih.gov The redox-active nature of the pyridinium core could be exploited to design probes that are sensitive to the cellular redox environment, which is often altered in disease states. Future research could focus on modifying the structure of this compound to enhance its fluorescence quantum yield and to introduce specific recognition sites for biological targets.

Moreover, its ability to participate in the synthesis of nanoparticles opens up avenues for its use in targeted drug delivery systems. chemimpex.com The pyridinium salt could function as a stabilizing agent for nanoparticles, and its inherent positive charge could facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. Future work will likely involve the design of theranostic agents, where the compound is part of a nanoparticle that both delivers a therapeutic payload and provides a signal for bioimaging.

Development of Sustainable Synthesis and Application Methodologies

In line with the growing emphasis on green chemistry, a crucial future direction for the research of this compound is the development of sustainable methods for its synthesis and application.

Traditional methods for the synthesis of N-alkylpyridinium salts often involve the use of volatile organic solvents and require long reaction times. Future research will likely focus on implementing greener synthetic routes, such as solvent-free and microwave-assisted synthesis. researchgate.netnih.goveurekaselect.comnih.govresearchgate.net Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, and its application to the production of this compound could offer significant environmental and economic benefits. researchgate.netnih.goveurekaselect.comnih.gov Solvent-free reaction conditions would further reduce the environmental impact by eliminating the need for hazardous solvents. nih.govnih.govresearchgate.net

The following table provides a summary of the key research directions and their potential impacts:

| Research Direction | Emerging Paradigms | Potential Impact |